molecular formula C13H19ClN2O B1398327 2-chloro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine CAS No. 1219979-30-2

2-chloro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine

Cat. No. B1398327
CAS RN: 1219979-30-2
M. Wt: 254.75 g/mol
InChI Key: XXXJLJYOIQWMBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound often involves various chemical reactions, including functional group transformations, formations of carbon-carbon bonds, etc. The synthesis is usually designed based on the reactivity of the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound was synthesized via nucleophilic aromatic substitution reactions. These processes are crucial for functionalizing pyridine and producing targeted compounds with specific properties (Zinad et al., 2018).
  • Characterization Methods : Chemical analysis methods like Nuclear Magnetic Resonance (NMR), Thin Layer Chromatography-Mass Spectrometry (TLC-MS), and High-Performance Liquid Chromatography (HPLC) are used for the characterization of synthesized compounds, ensuring their purity and structural integrity (El-Gokha et al., 2019).

Applications in Material Science

  • Polymer Synthesis : This compound is involved in the synthesis of various polyimides, which are used in high-performance materials due to their excellent solubility, thermal stability, and mechanical properties (Liaw et al., 2001).
  • Corrosion Inhibition : Studies have shown its potential in synthesizing compounds for corrosion inhibition, which is critical in protecting metals in acidic environments (Dagdag et al., 2019).

Applications in Chemical Sensing

  • Chemical Sensing : Derivatives of this compound are used in the development of fluorescence-quenching chemosensors. These are valuable for selective and sensitive detection of metal ions, which has applications in environmental monitoring and analytical chemistry (Pawar et al., 2015).

Applications in Catalysis

  • Catalytic Properties : Some derivatives are studied for their potential in catalyzing the hydroxylation of alkanes, indicating its usefulness in industrial chemical processes (Balamurugan et al., 2011).

properties

IUPAC Name

2-chloro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXJLJYOIQWMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144323
Record name 2-Chloro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine

CAS RN

1219979-30-2
Record name 2-Chloro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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